

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylbutanal**

Cat. No.: **B095494**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-phenylbutanal**, a key organic compound. By delving into its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy data, this document serves as an essential resource for researchers in organic synthesis, analytical chemistry, and drug development.

Executive Summary

4-Phenylbutanal, with the molecular formula C₁₀H₁₂O, presents a unique spectroscopic profile owing to its combination of an aromatic phenyl group and a terminal aldehyde functional group connected by a butyl chain. This guide offers a detailed interpretation of its spectral data, enabling unambiguous structural confirmation and a deeper understanding of its chemical properties. The data is presented in clearly structured tables for comparative analysis, alongside detailed experimental protocols for data acquisition. Visual diagrams generated using Graphviz illustrate key fragmentation pathways, structural correlations, and experimental workflows, providing a holistic view of the spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrum, ^{13}C NMR, ^1H NMR, and IR spectra of **4-phenylbutanal**.

Table 1: Mass Spectrometry Data

Property	Value
Molecular Formula	$\text{C}_{10}\text{H}_{12}\text{O}$
Molecular Weight	148.20 g/mol
Major Fragment (m/z)	104 (Base Peak)
Other Key Fragments (m/z)	91, 65

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
~202.5	$\text{C}=\text{O}$ (Aldehyde)
~141.5	$\text{C}-1'$ (Aromatic Quaternary)
~128.5	$\text{C}-3'/\text{C}-5'$ (Aromatic CH)
~128.3	$\text{C}-2'/\text{C}-6'$ (Aromatic CH)
~126.0	$\text{C}-4'$ (Aromatic CH)
~43.8	CH_2 (alpha to $\text{C}=\text{O}$)
~35.2	CH_2 (alpha to Phenyl)
~27.8	CH_2 (beta to $\text{C}=\text{O}$ and Phenyl)

Table 3: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~9.77	t	~1.8	1H	CHO
~7.32-7.17	m	-	5H	Aromatic H
~2.73	t	~7.6	2H	CH ₂ (alpha to Phenyl)
~2.46	dt	~7.3, ~1.8	2H	CH ₂ (alpha to C=O)
~2.00	p	~7.5	2H	CH ₂ (beta to C=O and Phenyl)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3085, 3062, 3027	Aromatic C-H Stretch
~2929, 2858	Aliphatic C-H Stretch
~2820, 2720	Aldehyde C-H Stretch (Fermi doublet)
~1725	C=O Aldehyde Stretch
~1604, 1496, 1454	Aromatic C=C Stretch

Spectroscopic Interpretation and Structural Elucidation

The collective spectroscopic data provides definitive evidence for the structure of **4-phenylbutanal**.

Mass Spectrometry: The mass spectrum displays a molecular ion peak at m/z 148, corresponding to the molecular weight of **4-phenylbutanal**. The base peak at m/z 104 is attributed to a McLafferty rearrangement, a characteristic fragmentation for aldehydes and ketones with a γ -hydrogen, leading to the loss of propene.^[1]^[2] The prominent peak at m/z 91

corresponds to the stable tropylum ion, formed by the cleavage of the bond beta to the aromatic ring.[3] The peak at m/z 65 arises from the further fragmentation of the tropylum ion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum clearly indicates the presence of ten carbon atoms. The downfield signal at approximately 202.5 ppm is characteristic of an aldehyde carbonyl carbon.[4][5][6] The signals in the aromatic region (~126-142 ppm) correspond to the six carbons of the phenyl group. The three signals in the upfield region (~28-44 ppm) are assigned to the three methylene carbons of the butyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments. The highly deshielded triplet at ~9.77 ppm is a classic signature of an aldehydic proton, with the small coupling arising from the adjacent methylene group.[4][7][8] The multiplet between 7.17 and 7.32 ppm integrates to five protons, corresponding to the aromatic ring. The three distinct signals in the aliphatic region, each integrating to two protons, confirm the presence of the three methylene groups in the butyl chain. Their chemical shifts and coupling patterns are consistent with their positions relative to the phenyl and aldehyde groups.

Infrared Spectroscopy: The IR spectrum exhibits several key absorption bands that confirm the functional groups present in **4-phenylbutanal**. The strong absorption at ~1725 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde.[8][9][10] The pair of medium intensity peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ are the signature Fermi doublet for the C-H stretch of an aldehyde.[8][9][10] The absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the peaks around 1604, 1496, and 1454 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The peaks in the 2850-2960 cm⁻¹ region are attributed to the aliphatic C-H stretching of the butyl chain.[10][11]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Mass Spectrometry

Sample Preparation: A dilute solution of **4-phenylbutanal** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

Procedure:

- A small volume (typically 1 μ L) of the prepared solution is injected into the GC inlet.
- The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5).
- The separated analyte elutes from the column and enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-phenylbutanal** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

 ^1H NMR Acquisition:

- The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.

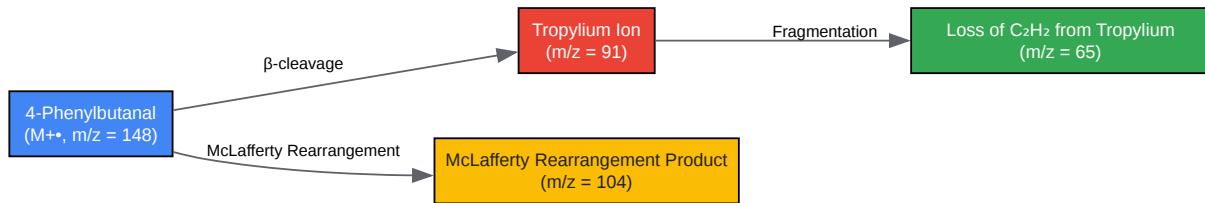
- A standard one-pulse ^1H NMR experiment is performed.
- Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- A wider spectral width is used to encompass the full range of carbon chemical shifts.

Infrared (IR) Spectroscopy

Sample Preparation: As **4-phenylbutanal** is a liquid at room temperature, a neat spectrum can be obtained.


Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- A drop of neat **4-phenylbutanal** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates. [\[12\]](#)[\[13\]](#)
- The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.
- A background spectrum of the empty sample compartment is first recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software to produce the final IR spectrum.


Visualizations

The following diagrams, created using the DOT language, provide visual representations of the spectroscopic analysis of **4-phenylbutanal**.

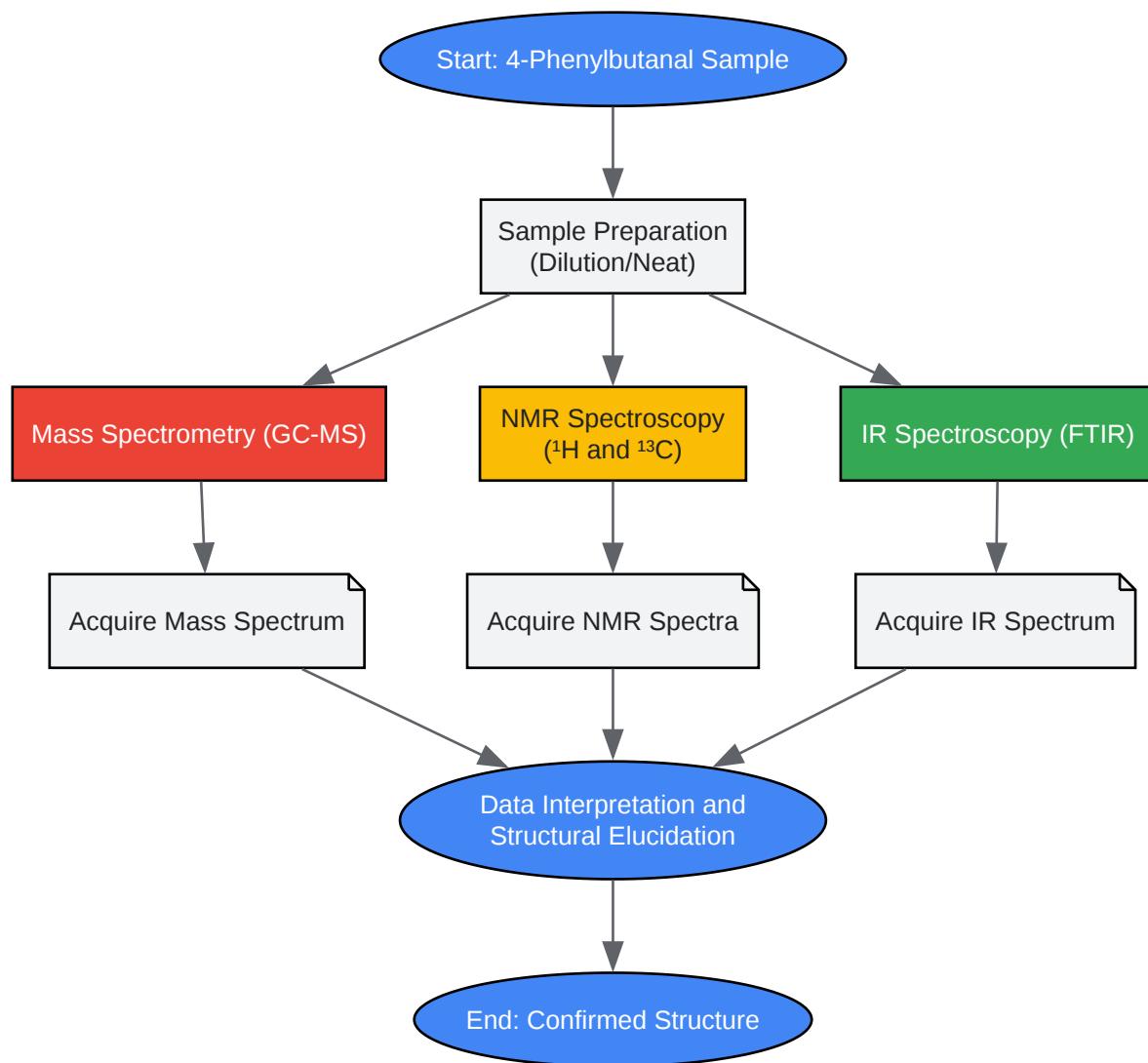

[Click to download full resolution via product page](#)

Figure 1: Mass Spectrometry Fragmentation Pathway of **4-Phenylbutanal**.

[Click to download full resolution via product page](#)

Figure 2: Correlation of Spectroscopic Data to the Structure of **4-Phenylbutanal**.

[Click to download full resolution via product page](#)

Figure 3: General Experimental Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. IR spectrum: Aldehydes [quimicaorganica.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095494#spectroscopic-data-interpretation-for-4-phenylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com